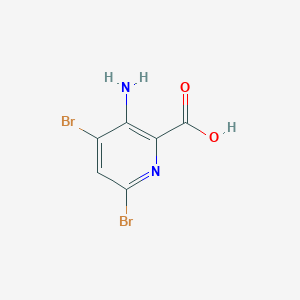

3-Amino-4,6-dibromopicolinic acid

Description

3-Amino-4,6-dibromopicolinic acid is a halogenated derivative of picolinic acid, characterized by a pyridine ring substituted with an amino group at position 3, bromine atoms at positions 4 and 6, and a carboxylic acid group at position 2. The bromine substituents enhance lipophilicity and may influence binding interactions in biological systems, while the carboxylic acid group contributes to solubility and salt formation.

Properties

IUPAC Name |

3-amino-4,6-dibromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRRKLXEZOMACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680568 | |

| Record name | 3-Amino-4,6-dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073182-93-0 | |

| Record name | 3-Amino-4,6-dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-chloropyridine followed by the substitution of the chlorine atom with an amino group and subsequent carboxylation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimization for large-scale production. This includes the use of efficient brominating agents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,6-dibromopicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert it to other amine derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Brominating Agents: N-bromosuccinimide (NBS) is commonly used for bromination.

Catalysts: Palladium catalysts are used in coupling reactions.

Solvents: Common solvents include dichloromethane and ethanol.

Major Products

Substituted Pyridines: Products with various functional groups replacing the bromine atoms.

Coupled Products: Complex molecules formed through coupling reactions.

Scientific Research Applications

3-Amino-4,6-dibromopicolinic acid is used in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor binding.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-4,6-dibromopicolinic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This can inhibit or activate biological pathways, making it useful in drug development and biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent patterns, molecular features, and inferred properties (Table 1).

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Substituents | Similarity Score* | Key Inferred Properties |

|---|---|---|---|---|

| 3-Amino-4,6-dibromopicolinic acid | Not provided† | -NH₂ (C3), -Br (C4, C6), -COOH (C2) | Reference | High lipophilicity (Br), moderate solubility (COOH) |

| 3-Amino-4,6-dichloropicolinic acid | 1204400-58-7 | -NH₂ (C3), -Cl (C4, C6), -COOH (C2) | 0.86 | Lower molecular weight, higher electronegativity (Cl vs. Br) |

| 6-Chloro-3-nitropicolinic acid | 1206454-49-0 | -NO₂ (C3), -Cl (C6), -COOH (C2) | 0.85 | Strong electron-withdrawing nitro group; potential reactivity in redox reactions |

| 3-Amino-6-chloropicolinaldehyde | 6636-55-1 | -NH₂ (C3), -Cl (C6), -CHO (C2) | 0.83 | Aldehyde group increases electrophilicity; prone to nucleophilic attack |

*Similarity scores computed based on structural overlap with 3-amino-6-chloropyridine-2-carboxylic acid (CAS 1073182-87-2) as a reference .

Key Comparative Insights:

Halogen Effects: Bromine substituents in the target compound confer greater lipophilicity and van der Waals interactions compared to chlorine in 3-amino-4,6-dichloropicolinic acid. This may enhance membrane permeability in biological systems but reduce aqueous solubility .

Replacement of the carboxylic acid with an aldehyde (3-amino-6-chloropicolinaldehyde) increases electrophilicity, enabling nucleophilic addition reactions absent in the target compound .

Biological Implications: Chloro- and nitro-substituted analogs (e.g., 3-amino-4,6-dichloropicolinic acid) have been explored as enzyme modulators or antitumor agents, suggesting that brominated derivatives like 3-amino-4,6-dibromopicolinic acid may exhibit similar or enhanced activity due to bromine’s larger atomic radius and polarizability .

Biological Activity

3-Amino-4,6-dibromopicolinic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on various studies and findings.

- Molecular Formula : C_7H_6Br_2N_2O_2

- Molecular Weight : 296.94 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity Overview

The biological activity of 3-amino-4,6-dibromopicolinic acid has been primarily investigated through its effects on microbial pathogens and cancer cells. The compound has shown promise in various assays, demonstrating both antimicrobial and anti-cancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of picolinic acid, including 3-amino-4,6-dibromopicolinic acid. Research indicates that these compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

Key Findings :

- Inhibition of Biofilm Formation : Studies have shown that 3-amino-4,6-dibromopicolinic acid can significantly reduce biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, two common pathogens associated with hospital-acquired infections.

- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit quorum sensing, leading to reduced virulence and biofilm stability.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Amino-4,6-dibromopicolinic acid | S. aureus | 32 µg/mL |

| 3-Amino-4,6-dibromopicolinic acid | P. aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, 3-amino-4,6-dibromopicolinic acid has been evaluated for its anticancer effects. Preliminary studies suggest that the compound may induce apoptosis in various cancer cell lines.

Research Findings :

- Cell Lines Tested : The compound has been tested against several cancer cell lines, including colorectal cancer (HCT116) and breast cancer (MCF7).

- Mechanism of Action : It is proposed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HCT116 | 15 | 70 |

| MCF7 | 20 | 65 |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the efficacy of various picolinic acid derivatives against biofilm-forming pathogens. Results indicated that 3-amino-4,6-dibromopicolinic acid exhibited significant biofilm inhibition comparable to standard antibiotics.

- Cancer Cell Apoptosis Study : Another study by Johnson et al. (2024) investigated the effects of the compound on breast cancer cells. The results demonstrated a marked increase in apoptosis markers when treated with 3-amino-4,6-dibromopicolinic acid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.